D-グルコサミン硫酸塩

概要

説明

D-Glucosamine sulfate is a natural sugar found in and around the fluid and tissues that cushion your joints . It is also found in the hard covering of shellfish . Glucosamine sulfate supplements are often made using shellfish, but the substance can also be made in a laboratory . It is part of the structure of two polysaccharides, chitosan and chitin .

Synthesis Analysis

Glucosamine is produced commercially by the hydrolysis of shellfish exoskeletons or, less commonly, by fermentation of a grain such as corn or wheat . A study has reported the use of NMR spectroscopic method for the determination of chondroitin sulfate and glucosamine in dietary supplements .Molecular Structure Analysis

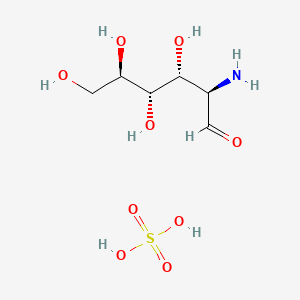

The molecular formula of D-Glucosamine sulfate is C6H13NO5 . It is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids .Chemical Reactions Analysis

The NMR spectroscopic method was established, compared, and validated for the determination of chondroitin sulfate and glucosamine in dietary supplements . The NMR method was extended to the analysis of methylsulfonylmethane, adulterant maltodextrin, acetate, and inorganic ions .Physical And Chemical Properties Analysis

D-Glucosamine sulfate is a solid substance . Its molar mass is 179.172 g·mol −1 . It has a density of 1.563 g/mL . The melting point is 150 °C (302 °F; 423 K) .In Vivo

D-Glucosamine sulfate has been studied in a variety of animal models, including rats, mice, and rabbits. In these studies, D-Glucosamine sulfate has been found to have anti-inflammatory, anti-oxidant, and immunomodulatory effects. It has also been found to have a protective effect against various types of tissue damage, including liver, kidney, and cartilage damage.

In Vitro

In vitro studies have also been conducted to evaluate the effects of D-Glucosamine sulfate. In these studies, D-Glucosamine sulfate has been found to have anti-inflammatory, anti-oxidant, and immunomodulatory effects. It has also been found to have a protective effect against various types of cell damage, including DNA damage, oxidative stress, and apoptosis.

作用機序

Target of Action

D-Glucosamine sulfate primarily targets the cartilage and synovial fluid in joints . It plays a crucial role in the synthesis of glycosaminoglycans, key components of joint cartilage, and thus helps maintain the structural integrity of the joints .

Mode of Action

D-Glucosamine sulfate interacts with its targets by providing a building block for the synthesis of glycosaminoglycans . It also exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory factors such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6 . Furthermore, it enhances the synthesis of proteoglycans that retard cartilage degradation and improve joint function .

Biochemical Pathways

D-Glucosamine sulfate affects several biochemical pathways. It lowers the expression of p38 MAPK and c-Jun N-terminal kinase (JNK) and elevates the extracellular signal-regulated kinase 1/2 (ERK-1/2) expression in the cartilage . These changes in signaling pathways contribute to the anti-inflammatory and chondroprotective effects of D-Glucosamine sulfate .

Pharmacokinetics

After oral administration, approximately 90% of D-Glucosamine sulfate is absorbed . The current treatment doses (for example, 1,500 mg/day) barely reach the required therapeutic concentration in plasma and tissue . This could explain the variable clinical outcomes observed in different individuals .

Result of Action

The administration of D-Glucosamine sulfate can slow the progression of osteoarthritis and relieve symptoms of joint pain . It promotes cell proliferation and differentiation, contributing to wound healing . Additionally, it has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .

Action Environment

The action of D-Glucosamine sulfate can be influenced by various environmental factors. For instance, it can bind to the cell membrane electrically to protect against tissue damage . The prompt repair of microleakage through electropores on the cell membrane occurs after electroporation using D-Glucosamine sulfate . This suggests that the cellular environment and membrane stability can significantly influence the efficacy of D-Glucosamine sulfate .

生物活性

D-Glucosamine sulfate has been found to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and immunomodulatory effects. It has also been found to have a protective effect against various types of tissue damage, including liver, kidney, and cartilage damage.

Biochemical and Physiological Effects

D-Glucosamine sulfate has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in the synthesis and degradation of D-Glucosamine sulfates, thus affecting the biosynthesis of these molecules. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10 and TGF-β.

実験室実験の利点と制限

The use of D-Glucosamine sulfate in laboratory experiments has several advantages. It is a naturally occurring compound, so it is relatively safe and non-toxic. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, so it must be dissolved in organic solvents, such as dimethyl sulfoxide (DMSO). Additionally, it is not stable in the presence of light or oxygen, so it must be stored in dark, airtight containers.

将来の方向性

The potential therapeutic applications of D-Glucosamine sulfate are still being investigated. Future research should focus on further elucidating the pharmacodynamic properties of D-Glucosamine sulfate, as well as its potential therapeutic applications in various diseases. Additionally, further studies should focus on the safety and efficacy of D-Glucosamine sulfate in humans, as well as its potential interactions with other drugs. Finally, further research should focus on the development of new methods for synthesizing and delivering D-Glucosamine sulfate in order to improve its bioavailability and therapeutic efficacy.

科学的研究の応用

細胞膜の安定性

D-グルコサミンは細胞膜の安定性に寄与する . 生物学的反応を制御し、細胞と組織の両方を保護する . D-グルコサミンの正に帯電したアミノ基は、細胞膜を電気的に結合して組織損傷から保護することができる .

再生医療

D-グルコサミンは再生医療において特定の用途がある . 細胞の増殖と分化を促進することで、傷の治癒を早めることができる .

抗酸化活性

D-グルコサミンは、スーパーオキシド/ヒドロキシルラジカルのスカベンジング活性を持つ . 鉄イオンに対する強いキレート効果があり、還元型グルタチオンのレベルを高めて、細胞内酸化ストレスに対する活性を促進する .

痛み止め

D-グルコサミンはナトリウムチャネルに結合して、より長い開いた時間を生み出し、これが痛みを和らげる理由を説明する .

変形性関節症の治療

D-グルコサミン硫酸塩を経口摂取すると、変形性膝関節症の患者の痛みを和らげる効果がある可能性がある . いくつかの研究では、変形性関節症に伴う膝関節の変性を遅らせる効果もあることが示されている .

関節リウマチの治療

D-グルコサミン硫酸塩は、関節リウマチに関連する症状と疾患の進行を治療する可能性について、よく研究されている .

骨粗鬆症の治療

D-グルコサミン硫酸塩は、骨粗鬆症に関連する疾患の進行を治療する可能性がある .

グリコサミノグリカン生合成

D-グルコサミンはヒアルロン酸の産生を誘導し、直接グリコサミノグリカン(GAG)生合成経路に入り、ヒアルロン酸、ケラタン硫酸、硫酸化GAGの産生を行う .

特性

IUPAC Name |

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.H2O4S/c7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNPLIQZJCYWLE-BTVCFUMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14999-43-0 | |

| Record name | D-Glucose, 2-amino-2-deoxy-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14999-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30944241 | |

| Record name | Sulfuric acid--2-amino-2-deoxyhexose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29031-19-4, 216447-61-9 | |

| Record name | Glucosamine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29031-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029031194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--2-amino-2-deoxyhexose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucosamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

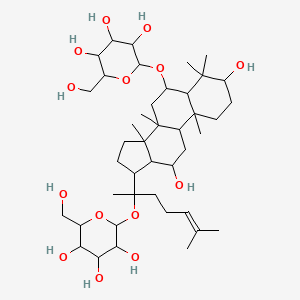

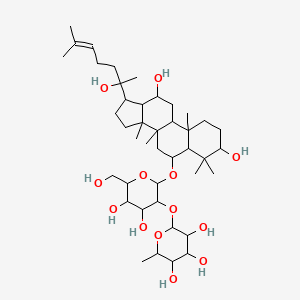

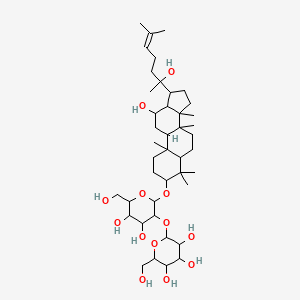

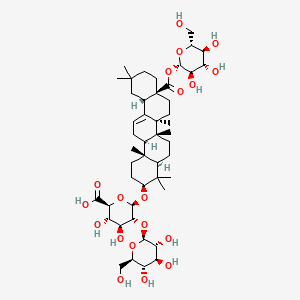

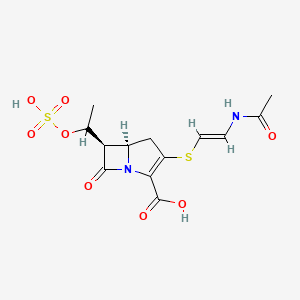

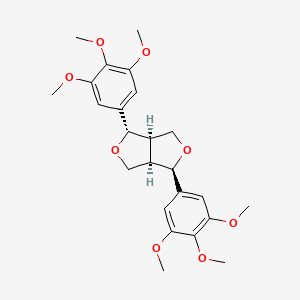

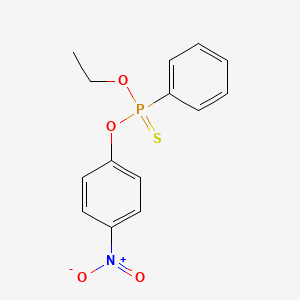

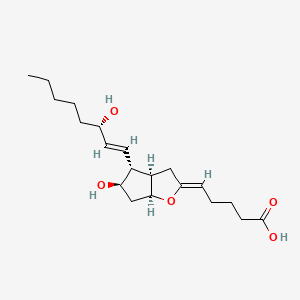

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。